dTDP-alpha-D-fucose(2-)

Description

Overview of Nucleotide-Activated Deoxysugars in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, lipids, or other organic molecules, is a ubiquitous post-translational modification. The monosaccharide units that form these glycans must first be "activated" into high-energy donors, typically as nucleotide sugars. nih.govuzh.ch This activation involves the coupling of a monosaccharide-1-phosphate with a nucleoside triphosphate (like UTP, GTP, CTP, or dTTP). nih.gov

Deoxysugars, which lack one or more hydroxyl groups, are important components of these glycans, particularly in bacteria. oup.com They are found in lipopolysaccharides (LPS), extracellular polysaccharides (EPS), glycoproteins, and various secondary metabolites. oup.com The activation of these deoxysugars, commonly as deoxythymidine diphosphate (B83284) (dTDP) or cytidine (B196190) diphosphate (CDP) derivatives, is a critical prerequisite for their incorporation into complex carbohydrates. mdpi.com The biosynthetic pathways leading to these nucleotide-activated deoxysugars are of significant interest as they can be unique to bacteria and thus potential targets for antimicrobial therapies. oup.com

Significance of Fucosylation in Prokaryotic Biological Processes

Fucosylation, the addition of fucose residues to glycans, is a widespread biological process observed in organisms from bacteria to humans. wikipedia.org In prokaryotes, fucosylated glycans are involved in a variety of crucial functions, including molecular mimicry, adhesion to host cells, colonization, and modulation of the host immune response. oup.comnih.gov For instance, some pathogenic bacteria utilize fucosylated structures on their cell surfaces to mimic host antigens, thereby evading the host's immune system and facilitating chronic infections. researchgate.net

The presence of fucose in the intestinal glycoconjugates of the host can also influence the composition and behavior of the gut microbiota. oup.com Some commensal bacteria have evolved mechanisms to utilize host-derived fucose as a nutrient source, while for certain pathogens, the ability to interact with fucosylated host cell receptors is a key determinant of virulence. oup.comevolutionmedicine.com

Role of dTDP-alpha-D-Fucose(2-) as a Glycosyl Donor Precursor

The biosynthesis of D-fucose-containing polysaccharides in bacteria relies on dTDP-alpha-D-fucose as the activated sugar donor. researchgate.net The synthesis of this precursor molecule is a multi-step enzymatic process. nih.gov The pathway begins with D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). oup.com The initial steps, catalyzed by the enzymes RmlA and RmlB, are shared with the biosynthesis of dTDP-L-rhamnose, a more common bacterial sugar. nih.govoup.com

The key intermediate, dTDP-4-dehydro-6-deoxy-D-glucose, is then acted upon by a specific reductase, Fcd, to produce dTDP-D-fucose. researchgate.netnih.gov This final step distinguishes the D-fucose pathway from the L-rhamnose pathway. researchgate.net Once synthesized, dTDP-alpha-D-fucose is utilized by specific fucosyltransferases to transfer the D-fucose moiety to an acceptor molecule, leading to the formation of D-fucose-containing glycans. researchgate.net These fucosylated structures are then incorporated into larger cellular components like the O-antigen of lipopolysaccharides or S-layer glycoproteins. researchgate.net

Research Findings on dTDP-alpha-D-Fucose(2-) Biosynthesis

Detailed research has elucidated the enzymatic pathway for the synthesis of dTDP-D-fucose in certain bacteria. The table below summarizes the key enzymes and their functions in this pathway.

| Enzyme | Gene | Function | Organism(s) where characterized |

| Glucose-1-phosphate thymidylyltransferase | rmlA | Catalyzes the formation of dTDP-D-glucose from D-glucose-1-phosphate and dTTP. researchgate.netnih.gov | Aggregatibacter actinomycetemcomitans, Geobacillus tepidamans researchgate.netnih.gov |

| dTDP-D-glucose 4,6-dehydratase | rmlB | Converts dTDP-D-glucose to the intermediate dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.netnih.gov | Aggregatibacter actinomycetemcomitans, Geobacillus tepidamans researchgate.netnih.gov |

| dTDP-4-dehydro-6-deoxyglucose reductase | fcd | Reduces dTDP-4-dehydro-6-deoxy-D-glucose to form dTDP-D-fucose. researchgate.netnih.gov | Aggregatibacter actinomycetemcomitans, Geobacillus tepidamans researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

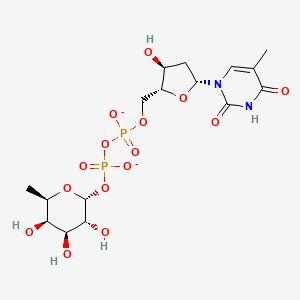

Molecular Formula |

C16H24N2O15P2-2 |

|---|---|

Molecular Weight |

546.31 g/mol |

IUPAC Name |

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |

InChI |

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |

InChI Key |

ZOSQFDVXNQFKBY-FQLHZTMTSA-L |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dtdp Alpha D Fucose 2

De Novo Biosynthetic Pathway from D-Glucose-1-Phosphate

The primary route for the synthesis of dTDP-alpha-D-fucose(2-) begins with the common precursor D-glucose-1-phosphate. This de novo pathway involves a series of enzymatic reactions that progressively modify the glucose scaffold. researchgate.netoup.com The initial steps of this pathway are shared with the biosynthesis of dTDP-L-rhamnose, another important deoxy sugar. nih.govebi.ac.uknih.gov

Initial Activation Steps: Glucose-1-Phosphate to dTDP-D-Glucose Catalyzed by RmlA (Glucose-1-Phosphate Thymidylyltransferase)

The biosynthesis is initiated by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. nih.govembopress.orgproteopedia.org This enzyme catalyzes the condensation of deoxythymidine triphosphate (dTTP) with D-glucose-1-phosphate. nih.govresearchgate.net The reaction results in the formation of dTDP-D-glucose and pyrophosphate. nih.gov This initial step effectively "activates" the glucose molecule for subsequent enzymatic modifications. proteopedia.org RmlA is a homotetrameric enzyme, and its activity is a critical control point in the pathway. embopress.orgresearchgate.net The structure of RmlA has been elucidated, revealing three functional subdomains: a core nucleotide-binding domain, a sugar-binding domain, and a dimerization domain. embopress.orgproteopedia.org

Table 1: Kinetic Parameters of RmlA from Mycobacterium tuberculosis

| Substrate | KM (μM) | Catalytic Efficiency (M-1s-1) |

|---|---|---|

| dTTP | 10.6 ± 0.7 | 7.5 x 105 |

| Glucose-1-phosphate | 32.7 ± 2.9 | 2.2 x 105 |

Data sourced from a study on M. tuberculosis RmlA. nih.gov

Formation of dTDP-4-Dehydro-6-Deoxyglucose by RmlB (dTDP-Glucose 4,6-Dehydratase)

The second step in the pathway is catalyzed by dTDP-glucose 4,6-dehydratase (RmlB). proteopedia.orguniprot.orgwikipedia.org This enzyme facilitates the reversible conversion of dTDP-D-glucose into dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orgresearchgate.netresearchgate.net The reaction involves the oxidation of the C4 hydroxyl group of the glucose moiety, followed by the elimination of a water molecule from C6. researchgate.net RmlB is a dimeric protein that utilizes the coenzyme NAD+ for the transient oxidation of the substrate. wikipedia.org The enzyme is structurally divided into an N-terminal NAD-binding domain and a C-terminal sugar nucleotide-binding domain. proteopedia.org

Terminal Reductase Action: Fcd (dTDP-4-Dehydro-6-Deoxyglucose Reductase) in dTDP-alpha-D-Fucose(2-) Formation

The final and committing step in the de novo synthesis of dTDP-alpha-D-fucose(2-) is catalyzed by dTDP-4-dehydro-6-deoxyglucose reductase, also known as Fcd. nih.govebi.ac.uknih.gov This enzyme specifically reduces the C4-keto group of the intermediate, dTDP-4-dehydro-6-deoxyglucose, to produce dTDP-alpha-D-fucose. nih.govnih.gov This reaction is distinct from the pathway leading to dTDP-L-rhamnose, which involves further epimerization steps. nih.gov The gene encoding Fcd has been identified in various bacteria, including Geobacillus tepidamans and Aggregatibacter actinomycetemcomitans. nih.govebi.ac.uk

Biosynthetic Pathway of dTDP-D-Fucofuranose(2-) via Fcf1 and Fcf2 in Specific Bacterial Strains (e.g., Escherichia coli O52)

In certain bacteria, such as Escherichia coli O52, a related compound, dTDP-D-fucofuranose(2-), is synthesized. nih.govglyco.ac.ru This pathway also utilizes the intermediate dTDP-4-dehydro-6-deoxyglucose produced by RmlA and RmlB. nih.govebi.ac.uk However, it involves two additional enzymes, Fcf1 and Fcf2, to produce the furanose form of the sugar. nih.govglyco.ac.ru

Fcf1 (dTDP-6-Deoxy-D-xylo-hex-4-ulopyranose Reductase) Activity

The enzyme Fcf1, also known as dTDP-4-dehydro-6-deoxyglucose reductase, catalyzes the stereospecific reduction of the C4-keto group of dTDP-4-dehydro-6-deoxy-D-glucose to form dTDP-D-fucopyranose. uniprot.orgmetacyc.org This enzyme can utilize either NADH or NADPH as a cosubstrate, with a preference for NADH. uniprot.org It is inhibited by Cu2+ ions. uniprot.org

Fcf2 (dTDP-D-Fucopyranose Mutase) Activity

The final step in the biosynthesis of dTDP-D-fucofuranose(2-) is the conversion of dTDP-alpha-D-fucopyranose to dTDP-alpha-D-fucofuranose. uniprot.orgmicrobialtec.com This intramolecular rearrangement is catalyzed by the enzyme Fcf2, a dTDP-fucopyranose mutase. uniprot.orgenzyme-database.org This enzyme is crucial for the production of the furanose form of the sugar, which is a component of the O-antigen in E. coli O52. uniprot.org

Table 2: Kinetic Parameters of Fcf1 and Fcf2 from E. coli O52

| Enzyme | Substrate | Km (mM) |

|---|---|---|

| Fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | 0.38 nih.govglyco.ac.ru |

Comparative Analysis of dTDP-alpha-D-Fucose(2-) and dTDP-L-Rhamnose Biosynthesis Pathways

The biosynthetic pathways of thymidine (B127349) diphosphate (B83284) (dTDP)-alpha-D-fucose and dTDP-L-rhamnose share a common origin, starting from the precursors D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). researchgate.netoup.com Both pathways are crucial in bacteria for the synthesis of cell wall components, such as lipopolysaccharides (LPS) and surface layer glycoproteins. oup.comebi.ac.uknih.gov The initial two enzymatic steps are identical for both deoxysugar nucleotides, leading to a key intermediate from which the pathways diverge. researchgate.netplos.org

The biosynthesis begins with the conversion of D-glucose-1-phosphate and dTTP to dTDP-D-glucose, a reaction catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. researchgate.netmdpi.com Subsequently, the enzyme dTDP-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose into the critical intermediate, dTDP-4-keto-6-deoxy-D-glucose. plos.orguniprot.orgwikipedia.org This intermediate is a major branching point in the biosynthesis of numerous deoxysugars. nih.govnih.govkoreascience.kr

From dTDP-4-keto-6-deoxy-D-glucose, the pathways to dTDP-L-rhamnose and dTDP-D-fucose proceed with distinct enzymatic steps.

dTDP-L-Rhamnose Pathway: The synthesis of dTDP-L-rhamnose requires two additional enzymes. First, dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC) acts on the common intermediate to produce dTDP-4-keto-L-rhamnose (also known as dTDP-4-dehydro-β-L-rhamnose). researchgate.netnih.gov This step involves a complex double epimerization at both the C3 and C5 positions of the glucose moiety. plos.orgnih.gov The final step is the reduction of the 4-keto group by dTDP-4-dehydrorhamnose reductase (RmlD), which uses NAD(P)H as a cofactor, to yield the final product, dTDP-L-rhamnose. plos.orgmdpi.comnih.gov

dTDP-D-Fucose Pathway: In contrast, the biosynthesis of dTDP-D-fucose from the common intermediate involves a single enzymatic step. The enzyme dTDP-4-dehydro-6-deoxy-D-glucose reductase (Fcd) directly reduces the 4-keto group of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-D-fucose. researchgate.netoup.com This pathway is notably more direct than the four-step rhamnose pathway. oup.com

The comparative details of these two pathways are summarized in the table below.

| Step | Enzyme | Substrate | Product | Pathway |

|---|---|---|---|---|

| 1 | RmlA (Glucose-1-phosphate thymidylyltransferase) | D-Glucose-1-phosphate + dTTP | dTDP-D-glucose | Common |

| 2 | RmlB (dTDP-glucose 4,6-dehydratase) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | Common |

| 3a | RmlC (dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose | dTDP-L-Rhamnose |

| 4a | RmlD (dTDP-4-dehydrorhamnose reductase) | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose | dTDP-L-Rhamnose |

| 3b | Fcd (dTDP-4-dehydro-6-deoxy-D-glucose reductase) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-D-fucose | dTDP-D-Fucose |

Branching Pathways to Other Deoxysugars from Common Intermediates

The intermediate dTDP-4-keto-6-deoxy-D-glucose, formed by the action of RmlB, is a pivotal molecule that serves as a precursor for a wide variety of deoxysugars found in bacterial secondary metabolites and cell surface polysaccharides. ebi.ac.ukkoreascience.krjmb.or.kr Its 4-keto group provides a versatile chemical handle that can be modified by a range of enzymes, including epimerases, reductases, and aminotransferases, to generate diverse sugar structures. nih.gov

Several branching pathways originate from this common intermediate, leading to the synthesis of various 6-deoxysugars. The specific enzymes present in an organism determine which deoxysugar is ultimately produced.

For instance, in Actinobacillus actinomycetemcomitans, the same intermediate can be shunted into the synthesis of dTDP-6-deoxy-L-talose. researchgate.net This involves the action of RmlC followed by a specific C4 reductase, Tll, which reduces the keto group with a different stereochemistry than RmlD, resulting in dTDP-6-deoxy-L-talose instead of dTDP-L-rhamnose. researchgate.net

In some Streptomyces species, dTDP-4-keto-6-deoxy-D-glucose is a precursor in the biosynthesis of antibiotics. oup.com For example, the synthesis of dTDP-6-deoxy-β-D-allose involves a 3-epimerase (GerF) to form dTDP-4-keto-6-deoxy-D-allose, followed by a 4-ketoreductase (GerKI) that performs a stereospecific reduction. oup.com

Furthermore, this intermediate can be directed towards the synthesis of amino sugars. The enzyme dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB) can catalyze the transfer of an amino group to the C4 position, forming dTDP-4-amino-4,6-dideoxy-D-glucose, a building block for certain secondary metabolites. nih.gov Other modifications can include 2-deoxygenation, leading to 2,6-dideoxysugars, which are also initiated from the same versatile intermediate. nih.gov

The table below outlines several examples of deoxysugars derived from the common intermediate dTDP-4-keto-6-deoxy-D-glucose.

| Common Intermediate | Key Downstream Enzyme(s) | Resulting Deoxysugar Product | Organism/Context |

|---|---|---|---|

| dTDP-4-keto-6-deoxy-D-glucose | RmlC (3,5-epimerase) & RmlD (reductase) | dTDP-L-rhamnose | Widespread in bacteria researchgate.netmdpi.com |

| dTDP-4-keto-6-deoxy-D-glucose | Fcd (reductase) | dTDP-D-fucose | Actinobacillus actinomycetemcomitans researchgate.netoup.com |

| dTDP-4-keto-6-deoxy-D-glucose | RmlC (epimerase) & Tll (reductase) | dTDP-6-deoxy-L-talose | Actinobacillus actinomycetemcomitans researchgate.net |

| dTDP-4-keto-6-deoxy-D-glucose | GerF (3-epimerase) & GerKI (reductase) | dTDP-6-deoxy-β-D-allose | Streptomyces sp. KCTC 0041BP oup.com |

| dTDP-4-keto-6-deoxy-D-glucose | GerB (aminotransferase) | dTDP-4-amino-4,6-dideoxy-D-glucose | Streptomyces sp. GERI-155 nih.gov |

| dTDP-4-keto-6-deoxy-D-glucose | TylX3 (2-dehydratase) & SpnN (3-ketoreductase) | TDP-4-keto-2,6-dideoxy-D-glucose | Saccharopolyspora spinosa nih.gov |

Enzymology and Structural Biology of Dtdp Alpha D Fucose 2 Biosynthetic Enzymes

Functional Characterization of Key Biosynthetic Enzymes

The conversion of D-glucose-1-phosphate and dTTP to dTDP-alpha-D-fucose is accomplished through the sequential action of four key enzymes. The initial two steps are shared with the well-characterized dTDP-L-rhamnose biosynthesis pathway.

Glucose-1-Phosphate Thymidylyltransferase (RmlA)

The first committed step in the biosynthesis of dTDP-D-fucose is catalyzed by glucose-1-phosphate thymidylyltransferase, also known as RmlA. nih.govnih.gov This enzyme facilitates the condensation of α-D-glucose-1-phosphate and dTTP to produce dTDP-D-glucose and pyrophosphate. nih.govoup.com RmlA is a homotetrameric enzyme, with each monomer comprising three distinct functional subdomains. nih.govembopress.org The core subdomain is responsible for the fundamental nucleotidyltransferase activity, a sequence motif that is conserved across various nucleotidyltransferases. nih.gov The other two subdomains, the sugar-binding and dimerization subdomains, are characteristic of RmlA and its homologs. nih.govembopress.org The enzyme's activity is subject to allosteric regulation; it is inhibited by dTDP-L-rhamnose, the end product of a related pathway, which helps to control the flux of precursors. nih.gov Given its essential role in the biosynthesis of components of the bacterial cell wall, RmlA is considered a potential target for the development of novel antibacterial agents. oup.comproteopedia.org

dTDP-Glucose 4,6-Dehydratase (RmlB)

The second step in the pathway is the dehydration of dTDP-D-glucose, a reaction catalyzed by dTDP-glucose 4,6-dehydratase (RmlB). nih.gov This enzyme converts dTDP-D-glucose into dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.org RmlB functions as a homodimer and is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Each monomer of RmlB is composed of two domains: a larger N-terminal domain that binds the NAD+ cofactor and a smaller C-terminal domain responsible for binding the dTDP-D-glucose substrate. nih.govproteopedia.org The active site is located in a cavity formed at the interface of these two domains. nih.gov The catalytic mechanism involves a highly conserved Tyr-XXX-Lys motif that is characteristic of the SDR family. nih.gov

dTDP-D-Fucopyranose Mutase (Fcf2)

In some organisms, such as E. coli O52, the biosynthesis proceeds further to form dTDP-D-fucofuranose. This isomerization is catalyzed by dTDP-D-fucopyranose mutase (Fcf2). ebi.ac.uk This enzyme facilitates the conversion of dTDP-D-fucopyranose to dTDP-D-fucofuranose. ebi.ac.uk The functional characterization of Fcf2 in E. coli O52 confirmed its role in the final step of the dTDP-D-fucofuranose biosynthetic pathway. ebi.ac.uk

Mechanistic Insights into Enzyme Catalysis

The catalytic mechanisms of the enzymes involved in dTDP-alpha-D-fucose biosynthesis, particularly the reduction steps, are dependent on nicotinamide (B372718) cofactors.

NAD(P)+-Dependent Reduction Mechanisms

The enzymes RmlB and Fcd/Fcf1 both employ NAD(P)+ as a cofactor to facilitate their respective catalytic reactions. RmlB utilizes a tightly bound NAD+ for the transient oxidation of the substrate, which activates it for the subsequent dehydration step. wikipedia.org The reaction mechanism proceeds through a 4-keto intermediate that remains bound to the enzyme. researchgate.net This is followed by the elimination of a water molecule from the C-6 position and subsequent reoxidation of the dinucleotide to form the final product. researchgate.net

The reduction of the 4-keto intermediate by Fcd/Fcf1 is a critical step that determines the D-fucose stereochemistry. This enzyme belongs to the family of oxidoreductases and specifically acts on CH or CH2 groups with NAD+ or NADP+ as the acceptor. wikipedia.org The reaction involves the transfer of a hydride ion from the nicotinamide cofactor to the C-4 keto group of the sugar, resulting in the formation of a hydroxyl group with a specific stereochemistry.

Enzyme Properties and Research Findings

| Enzyme | Gene Name | Function | Organism | Key Findings |

| Glucose-1-Phosphate Thymidylyltransferase | RmlA | Catalyzes the formation of dTDP-D-glucose from dTTP and α-D-glucose-1-phosphate. proteopedia.org | Pseudomonas aeruginosa | Structure solved to 1.66 Å resolution, revealing a homotetrameric structure with three functional subdomains per monomer. nih.govembopress.org |

| dTDP-Glucose 4,6-Dehydratase | RmlB | Catalyzes the dehydration of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.org | Salmonella enterica serovar Typhimurium | Crystal structure determined, showing a homodimer with each monomer having an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. nih.gov |

| dTDP-4-Dehydro-6-Deoxyglucose Reductase | Fcd/Fcf1 | Catalyzes the stereospecific reduction of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-D-fucopyranose. uniprot.org | Escherichia coli O52 | More efficient with NADH than NADPH; inhibited by Cu2+. uniprot.org |

| dTDP-D-Fucopyranose Mutase | Fcf2 | Catalyzes the conversion of dTDP-D-fucopyranose to dTDP-D-fucofuranose. ebi.ac.uk | Escherichia coli O52 | K(m) for dTDP-D-fucopyranose determined to be 3.43 mM. ebi.ac.uk |

Epimerization and Isomerization Reactions

The biosynthesis of dTDP-alpha-D-fucose branches from the dTDP-L-rhamnose pathway at the intermediate dTDP-4-keto-6-deoxy-D-glucose. In the canonical dTDP-L-rhamnose pathway, the enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes a complex double epimerization at the C3' and C5' positions of the glucose moiety. This reaction proceeds through a series of proton abstraction and re-addition steps, ultimately yielding dTDP-4-keto-6-deoxy-L-mannose (dTDP-L-rhamnose precursor).

Conversely, the synthesis of dTDP-alpha-D-fucose does not involve the action of RmlC. Instead, the intermediate dTDP-4-keto-6-deoxy-D-glucose is directly converted to dTDP-D-fucose through the action of a stereospecific reductase, commonly designated as Fcd (dTDP-4-keto-6-deoxy-D-glucose reductase) or Fcf1. ebi.ac.ukresearchgate.netnih.gov This enzyme catalyzes the reduction of the keto group at the C4' position of the sugar ring, establishing the final stereochemistry of D-fucose. This critical enzymatic step highlights the divergence between the two pathways and the specialized nature of the enzymes that dictate the synthesis of either D-fucose or L-rhamnose precursors.

| Enzyme | Substrate | Product | Reaction Type |

| RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose | 3,5-Epimerization |

| Fcd/Fcf1 | dTDP-4-keto-6-deoxy-D-glucose | dTDP-D-fucose | C4' Reduction |

Structural Determinants of Enzyme Activity and Specificity

The catalytic efficiency and substrate specificity of the enzymes in the dTDP-alpha-D-fucose(2-) biosynthetic pathway are governed by their three-dimensional structures. High-resolution crystal structures of these enzymes, both alone and in complex with substrates or cofactors, have provided invaluable insights into their mechanisms of action.

The active sites of the biosynthetic enzymes are precisely shaped pockets that facilitate the binding of their specific substrates and the subsequent chemical transformations. In the case of dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd/Fcf1), the active site is tailored to accommodate the dTDP-4-keto-6-deoxy-D-glucose molecule and position it correctly for the stereospecific reduction.

While a crystal structure for a dTDP-specific Fcd/Fcf1 is not yet available, studies on the homologous GDP-fucose synthase (GFS), which also catalyzes a C4' reduction, provide a robust model. In GFS, the active site is a cleft located between two domains. nih.govnih.gov The binding of the nucleotide-sugar substrate is achieved through a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues. For instance, the phosphate (B84403) groups of the nucleotide are often anchored by interactions with positively charged residues like arginine or lysine, while the sugar moiety is positioned by interactions with residues such as serine, tyrosine, and asparagine. rcsb.org The specificity for the D-glucose configuration of the substrate is determined by the precise geometry of the binding pocket, which would sterically hinder the binding of other epimers.

The reductive step catalyzed by Fcd/Fcf1 is dependent on the presence of a nicotinamide cofactor, either NADH or NADPH, which serves as the hydride donor. nih.gov These enzymes possess a conserved structural domain known as the Rossmann fold, which is characteristic of dinucleotide-binding proteins. nih.govproteopedia.org This domain consists of alternating β-strands and α-helices that create a binding pocket for the adenosine (B11128) diphosphate (B83284) (ADP) portion of the cofactor.

The binding of NAD(P)H is stabilized by a series of hydrogen bonds between the protein backbone and side chains and the various functional groups of the cofactor. The nicotinamide ring, which carries the reactive hydride, is positioned in close proximity to the C4' keto group of the sugar substrate within the active site. This precise positioning is crucial for the efficient and stereospecific transfer of the hydride ion, leading to the formation of the hydroxyl group with the correct D-fucose stereochemistry. The specificity for NADH versus NADPH is often determined by the presence of a charged residue, typically aspartate or glutamate, which can form a salt bridge with the 2'-phosphate group of NADPH.

| Feature | Description | Key Residues (in homologous systems) |

| Substrate Binding Pocket | A cleft that specifically recognizes and orients the dTDP-4-keto-6-deoxy-D-glucose substrate. | Serine, Tyrosine, Asparagine, Arginine |

| Cofactor Binding Pocket | A Rossmann fold domain that binds the NAD(P)H cofactor. | Glycine-rich loops, Arginine, Aspartate (for NADPH) |

| Catalytic Center | The region where the hydride transfer from the cofactor to the substrate occurs. | Conserved catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) |

Many of the enzymes involved in nucleotide sugar biosynthesis, including those in the dTDP-alpha-D-fucose(2-) pathway, function as oligomers, most commonly as homodimers. The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB), which catalyzes an early step in the pathway, is a well-characterized homodimer. proteopedia.org The dimerization interface is crucial for the stability and, in some cases, the catalytic activity of the enzyme.

Similarly, the homologous GDP-fucose synthase exists as a homodimer, and it is highly probable that the dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd/Fcf1) also adopts a similar quaternary structure. nih.govnih.gov In these dimeric assemblies, the active sites are typically located at the interface between the two subunits. This arrangement can be advantageous as it may allow for cooperativity between the active sites or provide a more stable and protected environment for the chemical reaction to occur. The interactions at the dimer interface are predominantly hydrophobic, supplemented by a network of hydrogen bonds and salt bridges, ensuring the formation of a stable and functional enzymatic complex.

Genetic Determinants and Gene Clusters Governing Dtdp Alpha D Fucose 2 Biosynthesis

Identification and Organization of Biosynthetic Gene Clusters (e.g., slg gene cluster)

The genes responsible for dTDP-D-fucose biosynthesis are typically found grouped together in biosynthetic gene clusters (BGCs). This organization is common for the production of specialized metabolites, including the polysaccharides that form bacterial surface layers and antigens.

In the Gram-positive bacterium Geobacillus tepidamans GS5-97T, the gene for the final step in the pathway, dTDP-4-dehydro-6-deoxyglucose reductase (fcd), was identified within a 17,471-base-pair S-layer glycosylation (slg) gene cluster. nih.govebi.ac.uk This large cluster contains 20 open reading frames (ORFs) that encode the enzymes necessary for the synthesis of the glycan chain of the S-layer protein, which is composed of L-rhamnose and D-fucose. nih.govnih.gov The structural gene for the S-layer protein itself, sgtA, is located just upstream of the slg gene cluster. nih.govnih.gov

In the Gram-negative bacterium Actinobacillus actinomycetemcomitans Y4 (serotype b), the enzymes for dTDP-D-fucose synthesis are encoded by genes within the operon responsible for producing the serotype-specific O-polysaccharide antigen. researchgate.netnih.gov This antigen is a polymer consisting of D-fucose and L-rhamnose. nih.govnih.gov The gene cluster in this organism is composed of 21 genes. researchgate.net The organization of these genes into a single functional unit ensures the efficient synthesis of the complex polysaccharide structure.

The table below summarizes the characteristics of identified gene clusters involved in dTDP-D-fucose biosynthesis.

| Organism | Gene Cluster Name/Type | Size (bp) | Number of ORFs | Associated Structure |

| Geobacillus tepidamans GS5-97T | S-layer glycosylation (slg) | 17,471 | 20 | S-layer glycoprotein (B1211001). nih.govnih.gov |

| Actinobacillus actinomycetemcomitans Y4 | Serotype b O-polysaccharide | - | 21 | O-polysaccharide antigen. researchgate.netnih.gov |

Gene Homologs and Phylogenetic Analysis Across Diverse Organisms (e.g., Geobacillus tepidamans, Actinobacillus actinomycetemcomitans, E. coli)

The biosynthesis of dTDP-alpha-D-fucose from the precursor D-glucose-1-phosphate involves a conserved three-step enzymatic pathway. The first two steps are shared with the well-characterized dTDP-L-rhamnose biosynthetic pathway. nih.govebi.ac.uknih.gov

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into the key intermediate, dTDP-4-dehydro-6-deoxy-D-glucose. nih.govnih.gov

Fcd (dTDP-4-dehydro-6-deoxyglucose reductase): Catalyzes the final, pathway-specific step, reducing the intermediate to form dTDP-D-fucose. nih.gov

The characterization of this pathway in both the Gram-positive G. tepidamans and the Gram-negative A. actinomycetemcomitans indicates that the route is conserved across different bacterial phyla. nih.gov In A. actinomycetemcomitans, the genes encoding these three enzymes (rmlA, rmlB, and fcd) are all located within the serotype b-specific gene cluster. nih.gov

Homologs of these genes are found in various other bacteria. For instance, in Escherichia coli, the genes rmlA and rmlB are part of the rfb gene cluster involved in dTDP-rhamnose synthesis for the O7 antigen. nih.gov Functional homologs, named rffH and rffG respectively, also exist in the rff gene cluster responsible for the synthesis of the enterobacterial common antigen. nih.gov

In E. coli O52, a different pathway variation exists for the synthesis of dTDP-D-fucofuranose (a five-membered ring form of the sugar). ebi.ac.uk This pathway involves rmlA and rmlB, but utilizes two different enzymes for the final steps: Fcf1, a reductase that converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose, and Fcf2, a mutase that then converts the pyranose form to the furanose form. ebi.ac.uk

The table below details the core genes and enzymes in the dTDP-alpha-D-fucose biosynthetic pathway.

| Gene | Enzyme | Function | Organism(s) where characterized |

| rmlA | Glucose-1-phosphate thymidylyltransferase | Converts α-D-glucose-1-phosphate to dTDP-D-glucose. nih.govnih.gov | A. actinomycetemcomitans, G. tepidamans, E. coli. ebi.ac.uknih.govnih.gov |

| rmlB | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. nih.govnih.gov | A. actinomycetemcomitans, G. tepidamans, E. coli. ebi.ac.uknih.govnih.gov |

| fcd | dTDP-4-dehydro-6-deoxyglucose reductase | Reduces dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-D-fucose. nih.govnih.gov | A. actinomycetemcomitans, G. tepidamans. nih.govnih.gov |

| fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase | Converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. ebi.ac.uk | E. coli O52. ebi.ac.uk |

| fcf2 | dTDP-D-fucopyranose mutase | Converts dTDP-D-fucopyranose to dTDP-D-fucofuranose. ebi.ac.uk | E. coli O52. ebi.ac.uk |

Transcriptional Regulation of dTDP-alpha-D-Fucose(2-) Pathway Genes

The regulation of gene expression for dTDP-D-fucose biosynthesis is intrinsically linked to the organization of the genes into operons or clusters. researchgate.netwou.edu This co-localization allows for coordinated transcriptional control, where a single promoter and regulatory region can govern the expression of all the genes required for the pathway. wou.edu

In bacteria, transcription of such operons is often controlled by regulatory proteins (transcription factors) that bind to specific DNA sequences within the promoter region. wou.edu These factors can act as repressors, blocking transcription, or as activators, enhancing it. wou.edu The expression can be inducible, responding to the presence of a specific substrate, or repressible, responding to the accumulation of an end product. wou.edu

While specific transcriptional regulators for the dTDP-D-fucose biosynthetic pathway have not been extensively characterized, the regulatory mechanisms can be inferred from related systems. For example, in E. coli O7, a promoter and a conserved untranslated leader sequence have been identified upstream of the rfb gene cluster for dTDP-rhamnose synthesis, suggesting a complex regulatory control. nih.gov In Streptococcus pneumoniae, the fcs operon, responsible for L-fucose utilization, is positively regulated by a transcriptional activator known as FcsR, which binds to a specific site in the promoter region in the presence of fucose. nih.gov

In the case of the slg gene cluster in G. tepidamans, the S-layer structural gene (sgtA) is transcribed independently from the glycosylation gene cluster, indicating separate regulatory control for the protein backbone and its subsequent glycan modification. researchgate.net This allows the cell to regulate the production of the S-layer protein and its glycosylation machinery under different conditions. The precise mechanisms governing the transcription of the dTDP-D-fucose pathway genes likely vary between organisms, reflecting their specific physiological needs and environmental niches.

Biological Roles and Functional Significance of Dtdp Alpha D Fucose 2

Participation as a Glycosyl Donor in Bacterial Glycoconjugate Synthesis

dTDP-α-D-fucose is the activated form of D-fucose required for its incorporation into bacterial cell surface polysaccharides. oup.comebi.ac.uk The biosynthesis of dTDP-α-D-fucose shares its initial steps with the well-studied dTDP-L-rhamnose pathway, starting from α-D-glucose-1-phosphate. nih.govresearchgate.netoup.com The common intermediate, dTDP-4-dehydro-6-deoxy-D-glucose, is then stereospecifically reduced by a dedicated reductase to form dTDP-α-D-fucose. nih.govresearchgate.netoup.comuniprot.org This activated sugar is then utilized by various bacterial species to build essential components of their cell envelopes, such as O-antigens and S-layer glycoproteins. oup.comnih.gov

The O-antigen is the outermost region of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a major surface antigen. asm.org dTDP-α-D-fucose serves as the precursor for the D-fucose residues found in the O-antigen of several bacterial serotypes.

Escherichia coli O52 : The O-antigen of E. coli O52 is composed of a disaccharide repeating unit containing the rare sugar D-fucofuranose (D-Fucf). asm.orgnih.govrhea-db.org The biosynthetic pathway for this sugar begins with dTDP-α-D-fucose (in its pyranose form, Fucp). nih.govebi.ac.uk The enzyme Fcf1, a dTDP-4-dehydro-6-deoxyglucose reductase, synthesizes dTDP-D-fucopyranose. uniprot.orgnih.govebi.ac.uk Subsequently, the enzyme Fcf2, a dTDP-D-Fucp mutase, converts it to the final donor molecule, dTDP-D-fucofuranose, which is then incorporated into the O-antigen. nih.govebi.ac.uk The genes responsible for this pathway (fcf1 and fcf2) are located within the O-antigen gene cluster. nih.gov

Actinobacillus actinomycetemcomitans Y4 : This bacterium, now known as Aggregatibacter actinomycetemcomitans, possesses a serotype b-specific polysaccharide antigen (SPA) composed of D-fucose and L-rhamnose. ebi.ac.ukresearchgate.netasm.orgresearchgate.netnih.gov dTDP-D-fucose is the activated donor for the D-fucose component. ebi.ac.ukresearchgate.net The genes encoding the three enzymes required for its synthesis from glucose-1-phosphate are found within the gene cluster responsible for producing the serotype b-specific antigen. ebi.ac.ukasm.org The first two enzymes are common to the dTDP-L-rhamnose pathway, while the final step is catalyzed by a specific dTDP-4-keto-6-deoxy-D-glucose reductase encoded by the fcd gene. ebi.ac.ukresearchgate.net

Table 1: Role of dTDP-α-D-Fucose in O-Antigen Biosynthesis

| Organism | Polysaccharide Structure | Role of dTDP-α-D-Fucose |

| Escherichia coli O52 | Disaccharide repeating unit of D-fucofuranose and 6-deoxy-D-manno-heptopyranose. asm.orgnih.gov | Serves as the precursor to dTDP-D-fucofuranose, the donor for the D-fucofuranose residue. nih.govebi.ac.uk |

| Actinobacillus actinomycetemcomitans Y4 (serotype b) | Polymer of a disaccharide repeating unit: α-D-fucopyranosyl-(1→2)-β-L-rhamnopyranosyl. nih.gov | Acts as the direct glycosyl donor for the D-fucopyranose residue. ebi.ac.ukresearchgate.net |

S-layers are crystalline arrays of (glyco)protein subunits that form the outermost cell envelope in many bacteria. nih.gov In some Gram-positive bacteria, these proteins are glycosylated with complex carbohydrates, for which dTDP-α-D-fucose can be an essential building block.

Geobacillus tepidamans GS5-97T : This moderately thermophilic, Gram-positive bacterium has an S-layer glycoprotein (B1211001) whose glycan chain is made of disaccharide repeating units of L-rhamnose and D-fucose. nih.govresearchgate.netoup.com The biosynthesis of the D-fucose donor, dTDP-α-D-fucose, in this organism represents the first time this pathway was characterized in a Gram-positive bacterium. ebi.ac.uknih.govresearchgate.net The gene encoding the crucial enzyme dTDP-4-dehydro-6-deoxyglucose reductase (fcd) was identified within a large S-layer glycosylation (slg) gene cluster on the chromosome. nih.govresearchgate.netoup.com The functionality of the enzymatic cascade to produce dTDP-α-D-fucose was confirmed in vitro. nih.govresearchgate.net

Table 2: Role of dTDP-α-D-Fucose in S-Layer Glycoprotein Synthesis

| Organism | Glycoprotein Structure | Role of dTDP-α-D-Fucose |

| Geobacillus tepidamans GS5-97T | S-layer glycoprotein (SgtA) with glycan chains composed of [L-Rha and D-Fuc] disaccharide repeating units. nih.govresearchgate.netoup.com | Functions as the glycosyl donor for the D-fucose residues in the S-layer glycan. nih.govresearchgate.net |

Beyond the well-characterized examples above, D-fucose is a rare but important component of other bacterial surface polysaccharides in both Gram-negative and Gram-positive species. oup.com Its incorporation invariably requires dTDP-α-D-fucose as the activated donor.

Examples include:

The O-specific polysaccharide of Mesorhizobium huakuii. researchgate.netresearchgate.net

The exopolysaccharides of Caulobacter crescentus. nih.gov

The antigenic octasaccharide of the Gram-positive bacterium Eubacterium saburreum T15, which contains D-fucofuranose. nih.gov

In all these cases, the presence of D-fucose implies a biosynthetic pathway to generate dTDP-α-D-fucose from common cellular precursors. oup.comresearchgate.net

Involvement in the Biosynthesis of Deoxysugar-Containing Natural Products (e.g., Anthracyclines)

Deoxysugars are critical components of many biologically active natural products, including a number of important antibiotics. nih.gov The specific sugar moieties often determine the biological activity of the parent compound. nih.govresearchgate.net dTDP-activated deoxysugars are common precursors in these biosynthetic pathways.

Anthracyclines : Anthracyclines are a class of polyketide antibiotics with significant antitumor activity. nih.govnih.gov Their structures often include one or more deoxysugar units attached to an aglycone core. nih.govuniversiteitleiden.nl In the biosynthesis of the anthracycline aclacinomycin A in Streptomyces galilaeus, the trisaccharide chain is assembled by dedicated glycosyltransferases. researchgate.netnih.govuniprot.org One of these enzymes, AknK, is an L-2-deoxyfucosyltransferase that uses dTDP-2-deoxy-β-L-fucose as the donor substrate to add the second sugar to the growing chain. researchgate.netnih.govuniprot.org While this example involves a related L-isomer, the initial steps for synthesizing the required dTDP-deoxysugar start from the same key intermediate, dTDP-4-keto-6-deoxy-D-glucose, that is the direct precursor to dTDP-α-D-fucose. nih.gov This highlights the central role of this intermediate as a branch point for generating a wide variety of deoxysugars. nih.gov

Table 3: Involvement of dTDP-Deoxysugars in Natural Product Biosynthesis

| Natural Product Class | Example | Organism | Role of dTDP-Deoxysugar |

| Anthracyclines | Aclacinomycin A | Streptomyces galilaeus | dTDP-2-deoxy-β-L-fucose serves as the donor for a key glycosylation step catalyzed by the enzyme AknK. researchgate.netnih.govuniprot.org |

Interaction with Fucosyltransferases in Glycan Assembly

The final step in incorporating fucose into a glycan is catalyzed by a fucosyltransferase (FucT). oup.commdpi.com These enzymes recognize the activated sugar donor, such as dTDP-α-D-fucose, and transfer the fucose moiety to a specific hydroxyl group on an acceptor molecule, which can be another sugar, a lipid, or a protein. oup.comwikipedia.orgmdpi.com

While the fucosyltransferases that utilize the more common GDP-L-fucose donor are well-studied, particularly in mammals, specific D-fucosyltransferases that use dTDP-α-D-fucose are less characterized. oup.commdpi.com However, their existence is implied by the presence of D-fucose in bacterial glycoconjugates. oup.com The glycosyltransferases found within the O-antigen and S-layer gene clusters of organisms like E. coli O52, A. actinomycetemcomitans Y4, and G. tepidamans are the putative fucosyltransferases responsible for utilizing the locally synthesized dTDP-α-D-fucose. nih.govasm.org

In the context of natural product synthesis, enzymes like AknK from the aclacinomycin pathway are functionally characterized deoxy-fucosyltransferases that demonstrate specificity for their dTDP-sugar donor and anthracycline acceptor substrates. researchgate.netuniprot.org These enzymes are of significant interest for synthetic biology and chemoenzymatic synthesis, as their substrate flexibility can be exploited to create novel glycosylated derivatives of natural products. researchgate.netgoogle.comacs.org

Analytical Approaches for Characterizing Dtdp Alpha D Fucose 2 and Its Metabolic Intermediates

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for the separation and purification of dTDP-α-D-fucose(2-) and its precursors from complex biological mixtures, as well as for monitoring the progress of enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the enzymatic synthesis of dTDP-α-D-fucose(2-) and for the purification of the final product. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC, in particular, has proven effective in separating nucleotide sugars. nih.govebi.ac.ukresearchgate.net

Table 1: Representative HPLC Conditions for Nucleotide Sugar Analysis

| Parameter | Value | Source |

| Column | Reversed-phase C18 (e.g., Nucleosil 120-3 C18) | nih.govoup.com |

| Mobile Phase | Isocratic; 0.4 M KH2PO4, pH 6.0 | nih.govoup.com |

| Flow Rate | 0.6 mL/min | nih.govoup.com |

| Detection | UV at 267 nm | oup.com |

High-Performance Anion-Exchange Chromatography (HPAEC) for Monosaccharide Analysis

To confirm the identity of the sugar moiety in the synthesized dTDP-α-D-fucose, the nucleotide sugar is first hydrolyzed to release the monosaccharide. researchgate.netnih.gov High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is the method of choice for the analysis of the resulting monosaccharides. acs.orgthermofisher.comchromatographyonline.com This technique offers the advantage of direct detection without the need for derivatization. thermofisher.com

Following acid hydrolysis (e.g., with 2.2 M trifluoroacetic acid), the sample is injected onto an anion-exchange column (e.g., Dionex CarboPac). researchgate.netnih.gov The separation of monosaccharides, including fucose, is achieved using an alkaline mobile phase, which facilitates the ionization of the sugar hydroxyl groups. chromatographyonline.com The separated monosaccharides are then detected with high sensitivity by PAD. acs.orgthermofisher.com By comparing the retention time of the hydrolyzed product with that of a fucose standard, the identity of the sugar can be unambiguously confirmed. researchgate.netnih.gov

Table 2: HPAEC-PAD System for Monosaccharide Analysis

| Component | Description | Source |

| Chromatography System | Dionex HPAEC system | researchgate.netoup.com |

| Column | Anion-exchange column (e.g., Dionex CarboPac PA-20) | researchgate.net |

| Detection | Pulsed Amperometric Detector (PAD) | acs.orgthermofisher.comresearchgate.net |

| Hydrolysis | 2.2 M Trifluoroacetic Acid (TFA) at 110°C for 4 hours | researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and preliminary identification, spectroscopic methods are essential for the definitive structural elucidation of dTDP-α-D-fucose(2-).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of purified dTDP-α-D-fucose. researchgate.netebi.ac.uk

The ¹H NMR spectrum of dTDP-α-D-fucose reveals characteristic signals for the protons of the thymine (B56734) base, the deoxyribose sugar, and the fucose moiety. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum provides signals for each carbon atom in the molecule. The chemical shifts and coupling constants of these signals are compared with known values for related compounds to confirm the identity and stereochemistry of the molecule. researchgate.netebi.ac.uk For instance, the anomeric proton of the fucose residue typically appears as a distinct signal in the ¹H NMR spectrum. researchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for dTDP-α-D-fucose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| Fucose H-1 | ~5.57 | - | glyco.ac.ru |

| Fucose C-1 | - | ~94.1 | researchgate.net |

| Thymine CH₃ | ~1.9 | ~12.5 | researchgate.net |

| Thymine H-6 | ~7.7 | - | researchgate.net |

| Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules like nucleotide sugars. sigmaaldrich.com It provides a highly accurate determination of the molecular weight of the compound. For dTDP-α-D-fucose, ESI-MS analysis would show a prominent ion corresponding to the mass of the intact molecule, often as a deprotonated species [M-H]⁻ in negative ion mode. Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments can provide structural information by breaking the molecule into characteristic fragments, such as the dTDP moiety and the fucose residue. sigmaaldrich.com

Capillary Electrophoresis for Product Detection

Capillary electrophoresis (CE) is another powerful separation technique that can be used to detect the formation of dTDP-α-D-fucose(2-). ebi.ac.uk CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. nih.gov This method is particularly useful for analyzing charged molecules like nucleotide sugars and can be coupled with mass spectrometry for enhanced identification. ebi.ac.ukjhu.edu The detection of novel product peaks during enzymatic reactions by CE provides a rapid means of monitoring the synthesis of dTDP-α-D-fucose. ebi.ac.uk

Metabolic Engineering and Synthetic Biology Strategies for Dtdp Alpha D Fucose 2 Production and Utilization

Engineering Microbial Strains for Enhanced dTDP-alpha-D-Fucose(2-) Biosynthesis

The biosynthesis of dTDP-D-fucose shares its initial steps with the well-studied dTDP-L-rhamnose pathway. ebi.ac.uknih.gov The process begins with the conversion of D-glucose-1-phosphate and dTTP to dTDP-D-glucose, catalyzed by D-glucose-1-phosphate thymidylyltransferase (RmlA). researchgate.net This is followed by the action of dTDP-D-glucose 4,6-dehydratase (RmlB), which produces the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net The final step in the synthesis of dTDP-D-fucose is catalyzed by dTDP-4-keto-6-deoxy-D-glucose reductase, encoded by the fcd gene. ebi.ac.ukresearchgate.net

Researchers have successfully engineered Escherichia coli to produce dTDP-D-fucose. asm.org While E. coli possesses the genes for the initial steps of the pathway, it lacks the fcd gene for the final conversion. asm.org By introducing the fcd gene from organisms like Aggregatibacter actinomycetemcomitans, engineered E. coli strains can synthesize dTDP-D-fucose. researchgate.netasm.org

Further metabolic engineering strategies in microbial hosts like E. coli have focused on enhancing the production of related fucosylated compounds by optimizing precursor and cofactor supply. For instance, increasing the intracellular levels of NADPH and GTP has been shown to boost the production of GDP-L-fucose, a related sugar nucleotide, which in turn enhances the synthesis of fucosylated products like 2'-fucosyllactose (B36931) (2'-FL). nih.govcas.cncas.cn Similar strategies could be applied to improve dTDP-alpha-D-fucose(2-) yields. These strategies include overexpressing key enzymes in cofactor regeneration pathways and knocking out competing metabolic pathways. nih.govnih.govnih.gov

Table 1: Key Enzymes and Genes in the Biosynthesis of dTDP-alpha-D-Fucose(2-)

| Enzyme | Gene | Reaction | Organism of Gene Origin (in engineered systems) |

| D-glucose-1-phosphate thymidylyltransferase | rmlA | D-glucose-1-phosphate + dTTP → dTDP-D-glucose + PPi | Aggregatibacter actinomycetemcomitans researchgate.net |

| dTDP-D-glucose 4,6-dehydratase | rmlB | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O | Aggregatibacter actinomycetemcomitans researchgate.net |

| dTDP-4-keto-6-deoxy-D-glucose reductase | fcd | dTDP-4-keto-6-deoxy-D-glucose + NADPH + H⁺ → dTDP-D-fucose + NADP⁺ | Aggregatibacter actinomycetemcomitans, Geobacillus tepidamans nih.govresearchgate.net |

Chemoenzymatic Synthesis of dTDP-alpha-D-Fucose(2-) and Derivatives

Chemoenzymatic approaches offer a flexible and efficient alternative to purely chemical or biological synthesis methods for producing dTDP-alpha-D-fucose(2-) and its derivatives. These methods combine the high selectivity of enzymes with the versatility of chemical synthesis.

One notable chemoenzymatic strategy involves the chemical reduction of the intermediate dTDP-6-deoxy-4-keto-alpha-D-glucose. nih.govuni-hannover.de This intermediate can be produced on a gram scale using a module of enzymes including dTMP-kinase and sucrose (B13894) synthase. nih.govuni-hannover.de Subsequent chemical reduction of this keto-intermediate using sodium borohydride (B1222165) (NaBH₄) yields a mixture of C-4 epimers: dTDP-alpha-D-quinovose and dTDP-alpha-D-fucose, typically in a 2:1 ratio. ebi.ac.uknih.govuni-hannover.de

Furthermore, chemoenzymatic methods have been developed for the synthesis of various fucosylated glycans and their derivatives. nih.govwhiterose.ac.uk For example, a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), has been utilized to synthesize GDP-fucose and its derivatives. nih.gov This highlights the potential for using similar enzymatic systems for the synthesis of dTDP-fucose derivatives. The synthesis of fluorinated fucose analogues and their enzymatic incorporation into glycoconjugates further demonstrates the power of chemoenzymatic strategies in creating novel molecular probes and therapeutics. whiterose.ac.ukrsc.org

Table 2: Chemoenzymatic Synthesis of dTDP-alpha-D-Fucose(2-)

| Starting Material | Key Reagents/Enzymes | Product(s) | Ratio/Yield | Reference |

| dTDP-6-deoxy-4-keto-alpha-D-glucose | NaBH₄ | dTDP-alpha-D-quinovose and dTDP-alpha-D-fucose | 2:1 | ebi.ac.uknih.govuni-hannover.de |

Development of Enzyme Module Systems for Deoxysugar Production

Enzyme module systems provide a powerful platform for the preparative synthesis of dTDP-activated deoxysugars, including dTDP-alpha-D-fucose(2-). nih.govuni-hannover.de These systems strategically combine multiple enzymes in a one-pot reaction or a sequential process to convert simple, inexpensive substrates into valuable nucleotide sugars.

A flexible enzyme module system has been developed for the synthesis of dTDP-activated deoxyhexoses from dTMP and sucrose. nih.govuni-hannover.de This system utilizes a "SuSy module," comprising dTMP-kinase and sucrose synthase, to produce the precursor dTDP-alpha-D-glucose. nih.govuni-hannover.de By including the enzyme RmlB (4,6-dehydratase), this module can be extended to produce the key intermediate dTDP-6-deoxy-4-keto-alpha-D-glucose with high yields. nih.govuni-hannover.de

This modular approach allows for the production of various deoxysugars by swapping or adding specific enzymes to the reaction cascade. For example, following the SuSy module with a "deoxysugar module" containing enzymes like epimerases and reductases can lead to the synthesis of different dTDP-deoxysugars. nih.govuni-hannover.de The modular nature of these systems makes them valuable for the biochemical characterization of deoxysugar pathways and for the production of diverse sugar donors for glycoengineering. nih.govuni-hannover.de

Application of dTDP-alpha-D-Fucose(2-) Pathways in Glycoengineering for Novel Glycoconjugate Synthesis

The engineered pathways for dTDP-alpha-D-fucose(2-) production are instrumental in the field of glycoengineering, which aims to create novel glycoconjugates with improved or altered biological activities. acs.org By introducing these pathways into host organisms, along with promiscuous glycosyltransferases, it is possible to attach fucose or its analogues to a wide range of aglycones, including natural products, therapeutic proteins, and other small molecules. frontiersin.orgkoreascience.kr

Glycosylation plays a critical role in the bioactivity of many natural products, and altering the sugar moieties can lead to compounds with enhanced pharmacological properties. acs.orgfrontiersin.org The availability of dTDP-alpha-D-fucose(2-) from engineered microbial systems opens up possibilities for "glycorandomization," where diverse sugar moieties are transferred to an aglycone, creating libraries of new glycosylated compounds. acs.org

For example, the dTDP-D-fucose biosynthetic pathway can be utilized to produce novel flavonoid glycosides in engineered E. coli. asm.org Furthermore, the application of metabolic glycoengineering using fucose analogues has been shown to successfully modify the fucosylation of recombinant antibodies, which can impact their effector functions. mdpi.com These approaches demonstrate the significant potential of harnessing dTDP-alpha-D-fucose(2-) pathways for the synthesis of next-generation glycosylated therapeutics and biochemical probes. evitachem.comacs.org

Q & A

Basic Research Questions

Q. What established synthesis pathways exist for dTDP-α-D-fucose(2−), and how can their efficiency be experimentally validated?

- Methodological Answer : Enzymatic and chemoenzymatic pathways are commonly used. Enzymatic synthesis involves fucosyltransferases or nucleotidyltransferases, while chemoenzymatic methods combine chemical synthesis of precursors with enzymatic activation. Validate efficiency by:

- Quantifying yield via HPLC or LC-MS with calibrated standards .

- Comparing reaction kinetics (e.g., , ) under varying pH/temperature conditions .

- Cross-validating results with isotopic labeling (e.g., -glucose tracing) to confirm intermediate formation .

Q. What spectroscopic techniques are critical for characterizing dTDP-α-D-fucose(2−)’s structure and purity?

- Methodological Answer :

- NMR : Use - and -NMR to confirm glycosidic linkage stereochemistry and anomeric configuration .

- Mass Spectrometry : Employ high-resolution MS (HRMS) or MALDI-TOF to verify molecular mass and detect impurities .

- Chromatography : Pair HPLC with refractive index/UV detection to assess purity and separation efficiency .

Q. How does dTDP-α-D-fucose(2−) function in bacterial glycoconjugate biosynthesis, and what model systems are suitable for studying this?

- Methodological Answer : It serves as a activated sugar donor in fucosylation pathways (e.g., LPS modification in E. coli). Use:

- Knockout strains : Compare glycoconjugate profiles in WT vs. fucose biosynthesis gene mutants via PAGE or Western blot .

- In vitro assays : Purify recombinant fucosyltransferases and monitor fucose transfer using radiolabeled (e.g., ) dTDP-α-D-fucose(2−) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for dTDP-α-D-fucose(2−) biosynthesis enzymes across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Address by:

- Standardized assays : Replicate experiments under uniform conditions (e.g., 25°C, 1 mM Mg) .

- Enzyme source validation : Use phylogenetically aligned isoforms (e.g., compare Bacteroides vs. E. coli enzymes) .

- Computational modeling : Apply Michaelis-Menten or QM/MM simulations to predict substrate-binding discrepancies .

Q. What strategies optimize the stability of dTDP-α-D-fucose(2−) in long-term enzymatic studies?

- Methodological Answer : Stability challenges include hydrolysis and oxidation. Mitigate via:

- Buffered storage : Use Tris-HCl (pH 7.5) with 10% glycerol at −80°C .

- Antioxidants : Add 1 mM DTT or 0.1% sodium azide to inhibit radical degradation .

- Real-time monitoring : Embed fluorescent probes (e.g., 2-AB labels) for continuous activity tracking .

Q. How can glycosyltransferase specificity for dTDP-α-D-fucose(2−) be systematically profiled against analogous nucleotide sugars?

- Methodological Answer :

- Competitive inhibition assays : Co-incubate enzymes with dTDP-α-D-fucose(2−) and competitors (e.g., dTDP-rhamnose) .

- Crystallography : Resolve enzyme-ligand structures to identify active-site residues dictating specificity .

- Deep mutational scanning : Engineer mutant libraries to map residues critical for fucose vs. glucose recognition .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in dTDP-α-D-fucose(2−)-dependent enzymatic assays?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal (Hill equation) or hyperbolic (Michaelis-Menten) models .

- Error analysis : Calculate 95% confidence intervals for or using bootstrapping .

- Multivariate testing : Apply ANOVA to compare effects across substrate concentrations/enzyme variants .

Q. How should researchers address variability in chromatographic retention times when quantifying dTDP-α-D-fucose(2−)?

- Methodological Answer :

- Internal standards : Spike samples with deuterated dTDP-α-D-fucose(2−) for retention time locking .

- Column calibration : Use a pre-run mix of nucleotide sugars to normalize retention indices .

Experimental Design Table

| Parameter | Enzymatic Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Yield | 60–80% (enzyme-dependent) | 40–60% (purification losses) |

| Time | 6–12 hours | 24–48 hours |

| Key Validation Step | LC-MS/MS | -NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.